molecular formula C12H13Cl2NO4S B12112154 1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid

1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid

Cat. No.: B12112154
M. Wt: 338.2 g/mol
InChI Key: FCEQSEOAZXUHIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid is a synthetic organic compound characterized by the presence of a piperidine ring substituted with a carboxylic acid group and a 3,5-dichlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization of appropriate precursors.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group is introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature.

    Sulfonylation: The 3,5-dichlorobenzenesulfonyl group is introduced through a sulfonylation reaction, where the piperidine derivative is reacted with 3,5-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the sulfonyl and carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) for nucleophilic substitution or sulfuric acid (H₂SO₄) for electrophilic substitution are typical.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids or carboxylic acid derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors. The sulfonyl group can interact with active sites of enzymes, while the piperidine ring provides structural stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    1-(2,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid: Similar structure but with different positional isomers of the dichlorobenzene group.

    Isonipecotic acid: A simpler compound with a piperidine ring and a carboxylic acid group but without the sulfonyl group.

    Pipecolinic acid: Another piperidine derivative used in peptide synthesis.

Uniqueness

1-(3,5-Dichlorobenzenesulfonyl)piperidine-4-carboxylic acid is unique due to the presence of both the 3,5-dichlorobenzenesulfonyl group and the piperidine-4-carboxylic acid moiety. This combination provides specific chemical properties and reactivity that are valuable in various applications, particularly in the synthesis of complex organic molecules and potential pharmaceutical agents.

Properties

Molecular Formula

C12H13Cl2NO4S

Molecular Weight

338.2 g/mol

IUPAC Name

1-(3,5-dichlorophenyl)sulfonylpiperidine-4-carboxylic acid

InChI

InChI=1S/C12H13Cl2NO4S/c13-9-5-10(14)7-11(6-9)20(18,19)15-3-1-8(2-4-15)12(16)17/h5-8H,1-4H2,(H,16,17)

InChI Key

FCEQSEOAZXUHIG-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC(=CC(=C2)Cl)Cl

Origin of Product

United States

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